pheromone 3, Euplotes

recombinant expression protein refolding bioactivity equivalence

Pheromone 3, Euplotes (CAS 137800-06-7) is a cysteine-rich proteinaceous mating pheromone (Phr3) secreted by the hypotrichous ciliate Euplotes octocarinatus. It belongs to a species-specific family of structurally homologous, diffusible signals that govern self/non-self recognition, conjugation induction, and chemoattraction in this model protozoan.

Molecular Formula C12H17NO3
Molecular Weight 0
CAS No. 137800-06-7
Cat. No. B1176668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepheromone 3, Euplotes
CAS137800-06-7
Synonymspheromone 3, Euplotes
Molecular FormulaC12H17NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pheromone 3, Euplotes (CAS 137800-06-7): What Procurement Specialists Need to Know About This Ciliate Mating-Type Signal


Pheromone 3, Euplotes (CAS 137800-06-7) is a cysteine-rich proteinaceous mating pheromone (Phr3) secreted by the hypotrichous ciliate Euplotes octocarinatus. It belongs to a species-specific family of structurally homologous, diffusible signals that govern self/non-self recognition, conjugation induction, and chemoattraction in this model protozoan [1]. Unlike small-molecule semiochemicals, this 85–109 amino acid polypeptide requires a specialized genetic code (UGA translated as cysteine) and harbors unique gene architectural features [2]. Its procurement is almost exclusively supported by recombinant expression systems because natural secretion yields are vanishingly low [3].

1 Recombinant expression sourcing workflow; native yield extremely limited
2 Mating-type specificity and chemoattraction signaling studies
3 UGA/Cys genetic code reassignment and two-intron gene architecture model

Why Pheromone 3, Euplotes Cannot Be Simply Replaced by Other Euplotes Pheromones or In-Class Proteins


Although Euplotes pheromones share a conserved three-helix bundle scaffold and can cross-compete for receptor binding, their biological specificity is genetically hard-wired: each pheromone is determined by a distinct codominant mating-type allele and elicits a unique pattern of homotypic pairing and chemoattraction [1]. Substituting pheromone 3 with pheromone 1, 2, or Er-family members will change the conjugation-induction profile, potentially invalidating functional assays, behavioral studies, or receptor-binding experiments. Furthermore, pheromone 3 carries a distinctive UGA/cysteine translational signature and a two-intron gene structure not universally present in other Euplotes pheromones, making it a non-redundant tool for studies of ciliate genetic code evolution [2].

Mating-type specificity mismatch
Pheromone-receptor pairing is allele-specific; pheromone 1 or 2 may not activate the cognate pathway, potentially altering conjugation and behavioral assay outcomes.
Genetic architecture divergence
The UGA→Cys translational recoding and two-intron structure are not validated to the same extent in other Euplotes pheromones; class-level inference may not transfer.
Procurement pathway incompatibility
Native yield is ≤0.5 µg/L; substitutes purified from culture (e.g., E. raikovi pheromones) do not represent the same production constraint and may obscure sourcing-dependent variables.

Quantitative Evidence Differentiating Pheromone 3, Euplotes from Its Closest Analogs


Recombinant Pheromone 3 (ZZ-Phr3) Retains Native-Level Bioactivity After Refolding

The ZZ-pheromone 3 fusion protein, expressed in Escherichia coli using the pExSec1 secretion vector and refolded with protein disulfide isomerase (PDI), exhibited biological activity indistinguishable from native pheromone 3 purified from Euplotes octocarinatus cell-free filtrate [1]. This demonstrates that recombinant production can fully recapitulate the functional properties of the scarce natural material.

Bioactivity equivalence
Head-to-head
Recombinant ZZ-Phr3 activity matches native pheromone 3; no detectable difference reported
Supports recombinant sourcing as functionally valid for native material
Confirmation of refolding protocol and bioassay readout advised
recombinant expression protein refolding bioactivity equivalence

Pheromone 3 Is Distinguished by a Unique UGA/Cysteine Translational Code and a Two-Intron Gene Structure

Pheromone 3 (phr3) is the only Euplotes octocarinatus pheromone gene documented to contain two introns (63 bp and 72 bp) within the secreted protein-coding region, representing the first reported instance of introns in any Euplotes species and the first case of multiple introns in hypotrichous ciliates [1]. Additionally, its mRNA harbors three in-frame UGA codons that are translated as cysteine rather than serving as stop signals, a hallmark of ciliate genetic code reassignment [2]. Pheromones 1 and 2 do not share these combined features to the same documented extent.

Genetic architecture
Class-level
2 introns (63 bp, 72 bp); 3 in-frame UGA codons translated as cysteine
Provides a validated model for non-standard genetic code studies
Features not documented in pheromones 1/2 to same extent
genetic code evolution ciliate molecular biology gene structure

Pheromone 3 Elicits a Distinct Chemoattraction Profile Relative to Other Mating-Type Pheromones

In agar-well diffusion assays, recombinant pheromone 3 specifically attracted only those E. octocarinatus mating types known to respond to it by pair formation, whereas mating types responsive to other pheromones (e.g., pheromone 1 or 2) did not accumulate [1]. This demonstrates that chemoattraction is governed by pheromone-specific receptors and that pheromone 3 cannot be functionally interchanged with pheromones 1, 2, or 4 in behavioral or conjugation assays.

Chemoattraction specificity
Assay context
Attracts only cognate mating types; no cross-attraction to pheromone 1- or 2-responsive cells
Pheromone-receptor specific pathway activation; experimental substitution may fail
Cognate mating type selection essential for assay validity
chemoattraction mating type specificity behavioral assay

Natural Pheromone 3 Yield Is Extremely Low (≤0.5 µg/L) Versus E. raikovi Pheromones (200 µg/L), Making Recombinant Production Indispensable

Euplotes octocarinatus secretes no more than 0.5 µg of total pheromone per liter of cell-free filtrate, compared to up to 200 µg/L for Euplotes raikovi pheromones (Er-1, Er-2, Er-10) [1]. This 400-fold difference in native yield means that purified natural pheromone 3 is effectively unobtainable in research-scale quantities, while E. raikovi pheromones can be purified directly from culture. Consequently, procurement of pheromone 3 necessarily relies on recombinant expression, placing a premium on validated recombinant production methods such as the ZZ-Phr3 fusion system [2].

Native yield contrast
Reported
≤0.5 µg/L (Phr3) vs. ≤200 µg/L (E. raikovi pheromones); ≥400-fold difference
Recombinant production is essential for procurement; native purification impractical
Data to verify for specific culture conditions
native yield recombinant production necessity procurement feasibility

High-Impact Application Scenarios Where Pheromone 3, Euplotes Provides Definitive Experimental Value


Ciliate Mating-Type Specificity and Self/Non-Self Recognition Studies

Pheromone 3 is uniquely required for experiments that map the mating-type recognition system of Euplotes octocarinatus. Because chemoattraction and conjugation induction are pheromone-specific [1], only pheromone 3 can activate mating types carrying the cognate receptor. Using pheromone 1 or 2 in its place yields negative results, making pheromone 3 irreplaceable for dissecting the mt2/mt3 mating-type pathway.

Non-Standard Genetic Code and Translation Research

The three in-frame UGA codons translated as cysteine in pheromone 3 mRNA provide one of the best-characterized models for studying genetic code reassignment in ciliates [1]. No other E. octocarinatus pheromone has been experimentally validated for UGA→Cys translation with combined cDNA sequencing and mass spectrometry evidence, making pheromone 3 the compound of choice for laboratories investigating translational recoding.

Ciliate Gene Architecture and Splicing Evolution

The phr3 gene contains two introns (63 bp and 72 bp) in its macronuclear version, a landmark discovery as the first introns identified in any Euplotes species and the first case of multiple introns in hypotrichous ciliates [1]. The pheromone 3 gene thus serves as a reference sequence for comparative genomics of intron gain/loss and splice-site evolution in ciliates, a role not filled by pheromones 1 or 2 (which have three introns) or Er-family genes.

Recombinant Pheromone Production and Refolding Quality Control

Given that native pheromone 3 yield is ≤0.5 µg/L [1], all practical applications depend on recombinant material. The documented equivalence between ZZ-Phr3 and native pheromone 3 [2] establishes a quality benchmark: any recombinant pheromone 3 lot should demonstrate conjugation-induction activity matching the native protein. This scenario applies to commercial production, assay development, and receptor-binding studies where recombinant purity and bioactivity must be rigorously validated.

Application
Selection Property
Validation Focus
Ciliate mating-type recognition studies
Pheromone-specific chemoattraction profile
Cognate receptor activation and conjugation-induction assays
Genetic code reassignment research
Reported UGA/Cys translation context
Translational recoding in ciliate systems; cysteine incorporation evidence
Ciliate gene architecture and splicing studies
Two-intron gene model (63 bp, 72 bp)
Intron gain/loss and splice-site evolution comparisons
Recombinant pheromone production and QC
Bioactivity equivalence to native pheromone 3
Conjugation-induction activity matching native protein
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